(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid
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Overview
Description
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxepane ring and a carboxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxepane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate leaving group under acidic or basic conditions.
Introduction of the carboxyl group: This step often involves the use of carboxylation reagents such as carbon dioxide or carboxylic acid derivatives.
Attachment of the (2-methylpropan-2-yl)oxycarbonylamino group: This step can be performed using a coupling reaction with an appropriate amine and a protecting group strategy to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxepane ring or the carboxyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)propanoic acid
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)butanoic acid
Uniqueness
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid is unique due to its specific structural features, such as the oxepane ring and the combination of functional groups
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9?,10-/m1/s1 |
InChI Key |
UCMMVAWGNPLHTB-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O |
Origin of Product |
United States |
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